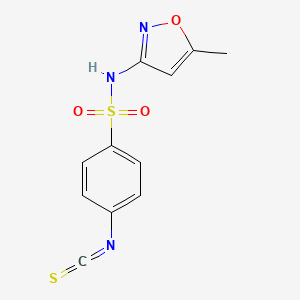

4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Description

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide (hereafter referred to as Compound 4x) is a derivative of sulfamethoxazole (SMX), a sulfonamide antibiotic with the IUPAC name 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Compound 4x is synthesized by replacing the primary amino group of SMX with an isothiocyanate (-NCS) moiety. The synthesis involves reacting SMX with AgSCF₃ and KBr in dry acetonitrile at room temperature, yielding a yellow solid with a 97% yield, a melting point of 190–191°C, and confirmed structural integrity via ¹H/¹³C NMR and HRMS .

Properties

IUPAC Name |

4-isothiocyanato-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c1-8-6-11(13-17-8)14-19(15,16)10-4-2-9(3-5-10)12-7-18/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIWDUKNVMBOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which react with the isothiocyanate group. Typical reaction conditions involve moderate temperatures and the use of organic solvents.

Major Products Formed

The major products formed from reactions involving 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide include thiourea derivatives and other substituted products, depending on the nature of the nucleophile used.

Scientific Research Applications

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its ability to react with nucleophiles, forming stable thiourea derivatives. This reactivity is leveraged in bioconjugation and labeling techniques, where the compound targets specific functional groups on biomolecules . The molecular pathways involved in its biological activity are still under investigation, but its ability to form covalent bonds with proteins and other biomolecules is a key aspect of its function.

Comparison with Similar Compounds

Thiazolidinone Hybrids (7a–l)

Derivatives such as 7a–l are synthesized via cyclocondensation of SMX’s 4-amino intermediate with aryl aldehydes and mercaptoacetic acid. These compounds exhibit a 4-thiazolidinone core and demonstrate potent antitubercular activity. For example:

Key Differences :

- Compound 4x lacks the thiazolidinone ring but introduces a reactive isothiocyanate group, which may enhance electrophilic interactions with biological targets.

- Thiazolidinones prioritize antimycobacterial activity, whereas Compound 4x’s applications remain unexplored in the provided evidence.

Ketone and Oxoalkyl Derivatives (S12–S16)

These derivatives modify the amino group of SMX with ketone or oxoalkyl chains. Examples include:

- S12: 4-Amino-N-(5-methylisoxazol-3-yl)-N-(3-oxo-3-phenylpropyl)benzenesulfonamide (64% yield, m.p. 200–202°C) .

- S15: 4-Amino-N-(2-(4-chlorophenyl)-2-oxoethyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (75% yield, m.p. 182–184°C), tested as a carbonic anhydrase inhibitor .

Key Differences :

- Compound 4x’s isothiocyanate group offers distinct reactivity compared to the ketone moieties in S12–S16, which are tailored for enzyme inhibition.

Antidiabetic Beta-Amino Ketone Derivatives

Derivatives like 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide exhibit:

Key Differences :

- Compound 4x’s isothiocyanate group may target different pathways (e.g., covalent binding to cysteine residues) compared to the beta-amino ketone scaffold’s enzyme inhibition.

Chlorinated and Heterocyclic Derivatives

Key Differences :

- Chlorination (SMZ-Cl) introduces steric and electronic effects distinct from the isothiocyanate group.

Biological Activity

4-Isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide (CAS No. 956576-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula: C₁₁H₉N₃O₃S₂

- Molecular Weight: 295.34 g/mol

- CAS Number: 956576-66-2

Synthesis

The synthesis of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with isothiocyanate derivatives under controlled conditions. The process can be optimized for yield and purity through various methods, including column chromatography.

Anticancer Properties

Research indicates that compounds containing isothiocyanate groups often exhibit anticancer properties. For instance, studies have shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress.

Enzyme Inhibition

A significant area of research focuses on the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. A study evaluated several sulfonamide derivatives for their inhibitory potential against different isoforms of human carbonic anhydrase (hCA). While many derivatives displayed weak inhibition, some showed promising activity that could be further explored for therapeutic applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Isothiocyanates are known to exhibit antibacterial effects against a range of pathogens. Preliminary studies have indicated that related compounds can inhibit bacterial growth, although specific data on 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide is limited.

Case Studies

The biological activity of 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins, leading to modifications in protein function. The reactive isothiocyanate group allows it to interact with thiol groups in proteins, potentially altering their activity and stability.

Q & A

Q. What is the optimized synthetic route for 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide, and how is its purity validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution of the primary amine group in sulfamethoxazole (SMX) using silver thiocyanate (AgSCF₃) in anhydrous methanol under ambient conditions. Key steps include:

- Reacting SMX (0.2 mmol) with AgSCF₃ (2 equiv) and KBr (1.5 equiv) in methanol for 1 hour.

- Purification via silica gel chromatography (ethyl acetate/hexane eluent) yields a 97% pure product as a yellow solid. Structural validation employs NMR (δ 7.85–6.85 ppm for aromatic protons), NMR (δ 165.2 ppm for isothiocyanate carbon), and HRMS (m/z 294.02 [M+H]) .

Q. Which analytical techniques are critical for characterizing 4-isothiocyanato-N-(5-methylisoxazol-3-yl)benzenesulfonamide?

Methodological Answer: Multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential:

- NMR identifies aromatic and isoxazole protons, while NMR confirms the isothiocyanate group (δ 120–130 ppm).

- HRMS provides exact mass confirmation (e.g., m/z 294.02 for [M+H]).

- IR spectroscopy verifies the isothiocyanate stretch (~2050 cm) .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive heterocyclic hybrids?

Methodological Answer: The isothiocyanate group enables cyclocondensation with aldehydes and thiols to form thiazolidinones or triazoles. For example:

- React with aryl aldehydes (e.g., 4-methoxybenzaldehyde) and mercaptoacetic acid in toluene under reflux to yield thiazolidinone hybrids.

- Use click chemistry with azides (e.g., galactosyl-azides) to synthesize triazolo-benzenesulfonamides, assessed for antiparasitic activity (IC₅₀: 2–10 μM against Trypanosoma cruzi) .

Q. What are the environmental transformation pathways of this compound under denitrifying conditions?

Methodological Answer: Under anaerobic denitrification:

- The isothiocyanate group hydrolyzes to an amine, reverting to SMX, which is further metabolized to 4-nitro-SMX (a stable byproduct).

- Retransformation occurs in nitrate-depleted environments, with SMX recovery (53% initial concentration after 87 days).

- Confirm metabolites via LC-MS/MS using synthesized reference standards (e.g., 4-nitro-SMX: m/z 282.05 [M+H]) .

Q. How can crystallographic data for this compound be refined using computational tools?

Methodological Answer: Single-crystal X-ray diffraction data are processed via SHELX software:

Q. What strategies mitigate conflicting data in degradation studies of this compound?

Methodological Answer: Discrepancies in degradation kinetics arise from redox conditions and microbial consortia. Resolve by:

- Conducting parallel experiments under controlled O₂ levels (aerobic vs. anaerobic).

- Quantifying intermediates via isotope dilution (e.g., -labeled SMX) and cross-validating with QSAR models .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.